3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
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Overview
Description
3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine: is a heterocyclic compound that belongs to the class of fused pyridine derivatives. These compounds are of significant interest in medicinal chemistry due to their structural similarity to DNA bases such as adenine and guanine, which contributes to their effectiveness in various biological activities . The compound’s unique structure, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichlorophenylhydrazine with pyridine-2-carboxylic acid or its derivatives, followed by cyclization using a suitable cyclizing agent . The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, 3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has shown potential as an antiviral, anticancer, and antimicrobial agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development .
Industry: The compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity . This interaction can affect various biological pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
- 1H-1,2,3-Triazolo[4,5-b]pyridine
- 1,2,4-Triazolo[3,4-b]pyridine
- 1,2,4-Triazolo[5,1-b]pyridine
- 1,2,3-Triazolo[5,1-b]pyridine
Comparison: 3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to the presence of the dichlorophenyl group, which enhances its biological activity and specificity. Compared to other triazolopyridine derivatives, this compound exhibits higher potency and selectivity in various biological assays .
Properties
CAS No. |
62052-14-6 |
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Molecular Formula |
C11H6Cl2N4 |
Molecular Weight |
265.09 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C11H6Cl2N4/c12-8-4-3-7(6-9(8)13)17-11-10(15-16-17)2-1-5-14-11/h1-6H |
InChI Key |
HTSRNJNNVXAQML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(N=N2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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